Hydrophobic–Hydrophilic Balance: XLogP Comparison with 2,6-Diaminonaphthalene and 2,6-Naphthalenedicarboxylic Acid
The target compound (XLogP = 1.9) occupies an intermediate lipophilicity window between the more hydrophobic 2,6-diaminonaphthalene (XLogP = 3.17) and the more hydrophilic 2,6-naphthalenedicarboxylic acid (XLogP = 2.22, though its predicted pKa of 3.69 indicates substantial ionization at physiological pH, reducing effective logD) . The 1.27 log-unit reduction relative to 2,6-diaminonaphthalene reflects the influence of the carboxylic acid group, conferring improved aqueous solubility while retaining sufficient membrane permeability. This balanced profile is particularly relevant for CNS drug discovery programs where Lipinski's Rule of Five criteria are stringent.
| Evidence Dimension | Computed XLogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP = 1.9 |
| Comparator Or Baseline | 2,6-Diaminonaphthalene (CAS 2243-67-6): XLogP = 3.17; 2,6-Naphthalenedicarboxylic acid (CAS 1141-38-4): XLogP = 2.22 |
| Quantified Difference | ΔXLogP = −1.27 vs 2,6-diaminonaphthalene; ΔXLogP = −0.32 vs 2,6-naphthalenedicarboxylic acid |
| Conditions | Predicted values from XLogP3 algorithm as reported on authoritative chemical databases |
Why This Matters
A lower XLogP relative to 2,6-diaminonaphthalene indicates improved aqueous solubility and reduced nonspecific protein binding, while retaining sufficient lipophilicity for passive membrane diffusion—a balance critical in early-stage hit-to-lead optimization.
